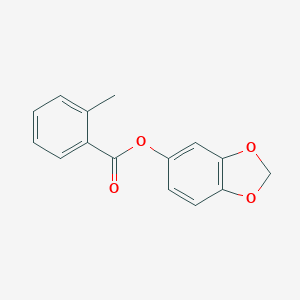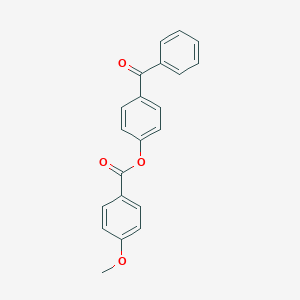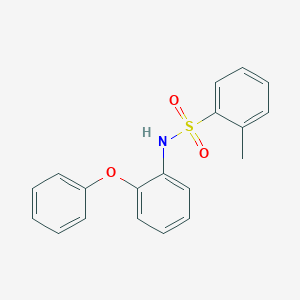
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide, also known as IBMP, is a synthetic compound that has been studied for its potential use in scientific research. IBMP belongs to a class of compounds called CB1 receptor antagonists, which means that it blocks the activity of the CB1 receptor in the brain. The CB1 receptor is involved in a number of physiological processes, including appetite regulation, pain perception, and mood.
Wirkmechanismus
The mechanism of action of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide involves its ability to block the CB1 receptor in the brain. The CB1 receptor is involved in the regulation of appetite, pain perception, and mood. By blocking this receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may be able to reduce appetite, alleviate pain, and improve mood.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has also been shown to reduce pain sensitivity and improve mood in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide in lab experiments is its specificity for the CB1 receptor. By blocking this receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide can be used to study the role of the CB1 receptor in various physiological processes. However, one limitation of using 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide is its potential for off-target effects. 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may interact with other receptors or enzymes in the body, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide. One area of interest is its potential as a treatment for obesity. Further studies are needed to determine the efficacy and safety of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide in humans. Other potential applications include the treatment of pain, anxiety, and depression. Additionally, further research is needed to understand the mechanism of action of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide and its potential for off-target effects.
Synthesemethoden
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-isobutylacetophenone with N-(1-methylbutyl)amine in the presence of a reducing agent. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide is a complex process that requires careful control of reaction parameters to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for obesity. By blocking the CB1 receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may be able to reduce appetite and promote weight loss. Other potential applications include the treatment of pain, anxiety, and depression.
Eigenschaften
Molekularformel |
C18H29NO |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-[4-(2-methylpropyl)phenyl]-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C18H29NO/c1-6-7-14(4)19-18(20)15(5)17-10-8-16(9-11-17)12-13(2)3/h8-11,13-15H,6-7,12H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
DBSUDMNKEPOQCH-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Kanonische SMILES |
CCCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)


![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
